Thiophene Regioisomerism (3-Thienyl vs. 2-Thienyl) Determines Target Engagement: Evidence from RORγt Inverse Agonists
The target compound features a thiophen-3-yl substituent attached directly to the cyclopropyl ring, whereas the most commonly catalogued analogs—such as 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide—bear the thiophen-2-yl (2-thienyl) regioisomer. Published SAR from the cyclopropyl RORγt modulator patent series (Cadila Healthcare, WO2017115274A1) demonstrates that the thiophene attachment position is a critical determinant of potency. In this series, compounds bearing a thiophen-2-yl-cyclopropyl core showed RORγt IC₅₀ values ranging from 82.3 nM to >1,000 nM depending on additional substituents, while aryl replacements at the thiophene position yielded potencies ranging from 10.5 nM to 820.6 nM [1]. Although the 3-thienyl isomer is not explicitly tested in this patent, the steep SAR gradient across aryl and heteroaryl variants establishes that the thiophene regioisomer identity is not interchangeable and that the 3-thienyl geometry of the target compound constitutes a distinct and untested chemical space relative to the 2-thienyl comparator.
| Evidence Dimension | RORγt inverse agonism (IC₅₀, nM) |
|---|---|
| Target Compound Data | Not directly tested in published source |
| Comparator Or Baseline | Thiophen-2-yl-cyclopropyl core analog: RORγt IC₅₀ = 82.3 nM (Compound A, WO2017115274A1); other aryl variants: 10.5–820.6 nM |
| Quantified Difference | Not quantifiable for 3-thienyl vs. 2-thienyl; class-level SAR shows >10-fold variation across aryl/heteroaryl variants |
| Conditions | RORγt FRET assay (in vitro), Cadila Healthcare patent WO2017115274A1 |
Why This Matters
A user screening against RORγt or related nuclear receptors cannot assume that the 2-thienyl comparator's potency profile transfers to the 3-thienyl target compound; the regioisomer represents an untested SAR vector that may yield divergent selectivity.
- [1] Cadila Healthcare Ltd. Cyclopropyl derivatives as ROR-gamma modulators. Patent WO2017115274A1, published 2017-07-13. Compound A: RORγt IC₅₀ = 82.3 nM. Aryl variant range: 10.5–820.6 nM. View Source
